(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-20(2)9-13-14(21)5-4-12-18(22)17(25-19(12)13)8-11-3-6-15-16(7-11)24-10-23-15/h3-8,21H,9-10H2,1-2H3/b17-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJIMZPTGXYAEX-IUXPMGMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed arylation reaction.
Functionalization with Dimethylamino Group: This can be done through a nucleophilic substitution reaction.
Final Assembly: The final step involves the condensation of the intermediate with the benzo[d][1,3]dioxole derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Benzo[d] dioxol Moiety
- Acid-Catalyzed Ring-Opening : Under strong acidic conditions (e.g., HCl/H₂O), the 1,3-dioxolane ring may hydrolyze to form a catechol derivative .
- Electrophilic Substitution : The electron-rich aromatic ring undergoes halogenation or nitration at the para position relative to the methylene group .
Benzofuran-3(2H)-one Core
- Reduction : The α,β-unsaturated ketone system may undergo selective reduction of the carbonyl group using NaBH₄ or catalytic hydrogenation .
- Photochemical Reactivity : Extended conjugation (Z-configuration) enables [2+2] cycloaddition or isomerization under UV light .
Dimethylamino-Methyl Side Chain
- Quaternary Ammonium Formation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary salts .
- Oxidation : Tertiary amine oxidizes to an N-oxide using H₂O₂ or mCPBA .
Stability and Degradation
- Thermal Stability : Decomposes above 200°C, with potential loss of the dimethylamino group as trimethylamine .
- pH Sensitivity : The hydroxy group (pKa ~9–10) deprotonates in basic media, enhancing solubility but risking ketone tautomerization .
Degradation Pathways
Analytical Considerations
Scientific Research Applications
Structural Overview
This compound features a benzofuran core integrated with a benzo[d][1,3]dioxole moiety, which contributes to its biological activity. Its molecular formula is with a molecular weight of 313.32 g/mol. The structural complexity allows for diverse interactions within biological systems.
Inhibition of DRAK2 Kinase
One of the notable applications of this compound is its role as a DRAK2 (Death-associated protein kinase 2) inhibitor. DRAK2 is implicated in the regulation of apoptosis, particularly in pancreatic β-cells. Research indicates that derivatives of benzofuran-3(2H)-one series have shown significant inhibitory activity against DRAK2, with IC50 values as low as 0.25 μM, demonstrating the potential for developing therapies for diabetes by protecting β-cells from apoptosis .
Anticancer Properties
The compound's structural similarities to other known anticancer agents suggest potential applications in cancer therapy. Studies have indicated that compounds with similar frameworks can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Synthesis Strategies
The synthesis of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can be achieved through several methods:
- Pd-Catalyzed Arylation : This method employs palladium catalysts to facilitate the formation of aryl groups, setting the foundation for the benzofuran framework.
- Noyori Asymmetric Hydrogenation : This technique allows for the introduction of chirality into the molecule, enhancing its biological activity.
- Microwave-Assisted Synthesis : Recent advancements have shown that microwave irradiation can significantly improve yields and reduce reaction times for synthesizing similar compounds .
Reaction Mechanisms
The compound can undergo various chemical reactions:
- Oxidation : Can yield quinones or other oxidized derivatives.
- Reduction : Can convert into alcohols or other reduced forms.
- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce different functional groups.
Case Study 1: DRAK2 Inhibition
A study published in PubMed explored a series of benzofuran derivatives as DRAK2 inhibitors. The findings revealed that specific modifications to the benzofuran structure could enhance potency and selectivity against kinases involved in diabetes-related pathways .
Case Study 2: Anticancer Activity
Research on related compounds has demonstrated their efficacy in inducing apoptosis in various cancer cell lines. The mechanism involves disrupting mitochondrial function and activating caspases, leading to programmed cell death.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by mimicking natural ligands. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings
In contrast, fluorophenyl (electron-withdrawing) and chlorophenyl (moderately electron-withdrawing) substituents in analogs may alter redox behavior . The dimethylaminomethyl group in the target compound offers moderate basicity, while the bis(2-methoxyethyl)aminomethyl group in the chlorophenyl analog introduces steric bulk and polarity, improving aqueous solubility .
Biological Implications :
- Hydroxyl groups at position 6 (common across all compounds) facilitate hydrogen bonding with biological targets, such as enzymes or receptors.
- Methyl or halogen substituents (e.g., fluorine, chlorine) may enhance membrane permeability or metabolic stability .
Synthetic Challenges :
- The target compound’s benzodioxole moiety requires precise regioselective synthesis to avoid side reactions, whereas fluorophenyl or chlorophenyl analogs are more straightforward to functionalize .
Spectroscopic Differentiation :
- IR and NMR spectra of analogs vary significantly. For example, the target compound’s benzodioxole group shows characteristic C-O-C stretching (~1250 cm⁻¹), while fluorophenyl analogs exhibit C-F vibrations (~1100 cm⁻¹) .
Biological Activity
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The compound features a unique structure that integrates a benzofuran core with a benzo[d][1,3]dioxole moiety. This structural combination is believed to contribute to its varied biological effects.
IUPAC Name: (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-methyl-1-benzofuran-3-one
Molecular Formula: C17H16O5
CAS Number: 859131-56-9
Anticancer Activity
Research indicates that derivatives of benzofuran, including the compound , exhibit significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies:
- A study reported that certain benzofuran derivatives showed IC50 values lower than standard drugs like doxorubicin when tested on HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines. For example, one derivative exhibited IC50 values of 2.38 µM for HepG2 compared to doxorubicin's 7.46 µM .
- Another study highlighted the compound's ability to induce apoptosis in K562 leukemia cells through ROS generation and mitochondrial dysfunction .
- Mechanisms of Action:
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties:
- Inflammatory Cytokine Inhibition:
- NF-κB Pathway Suppression:
Antioxidant Activity
The antioxidant potential of the compound has been explored in several studies:
- Radical Scavenging Assays:
Comparative Analysis with Similar Compounds
A comparative analysis with similar benzofuran derivatives reveals that while many share anticancer and anti-inflammatory properties, the unique structural features of (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one may enhance its efficacy.
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Doxorubicin | 7.46 | HepG2 | Anticancer |
| Compound A | 2.38 | HepG2 | Anticancer |
| Compound B | 4.52 | MCF7 | Anticancer |
| Compound C | >150 | Normal Cells | Non-cytotoxic |
Case Studies
Several case studies have illustrated the promising biological activities associated with this compound:
- Study on Anticancer Effects:
- Inflammation Management:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
